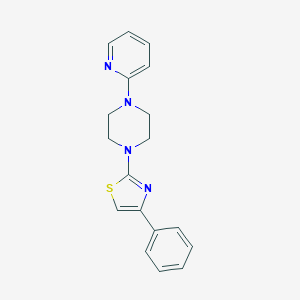![molecular formula C18H19N3O4S B299589 3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BZS, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BZS belongs to the class of benzoxazine sulfonamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of BZS involves the inhibition of amyloid-beta aggregation and the modulation of neuroinflammation. BZS has been found to bind to amyloid-beta peptides and prevent their aggregation, thereby reducing the formation of toxic oligomers and fibrils. BZS also inhibits the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. By reducing neuroinflammation, BZS promotes neuronal survival and function.
Biochemical and Physiological Effects:
BZS has been found to exhibit a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the modulation of neuroinflammation, and the improvement of cognitive function and memory. BZS has also been found to reduce oxidative stress and promote mitochondrial function, which are important factors in maintaining neuronal health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BZS is its high purity and stability, which makes it a suitable compound for further research. BZS has also been found to exhibit low toxicity in animal models, which is an important factor in the development of potential therapeutic agents. However, one of the limitations of BZS is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of BZS, including the optimization of its pharmacokinetic properties and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential therapeutic applications of BZS in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of BZS needs to be further elucidated to fully understand its neuroprotective properties.
Synthesemethoden
The synthesis of BZS involves the reaction of 3-(1-pyrrolidinyl)aniline with 2-hydroxybenzenesulfonamide in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to yield BZS as a white solid. The synthesis of BZS has been optimized to achieve high yields and purity, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
BZS has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BZS exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. BZS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H19N3O4S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-oxo-N-(3-pyrrolidin-1-ylphenyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22) |
InChI-Schlüssel |
XHQPRHQADDIPPT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)


![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)


![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)